Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-13-7-8(2)4-5-10(9)13/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQSZHNYRCSHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480503 | |
| Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55899-18-8 | |
| Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55899-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the desired pyrazolo[1,5-a]pyridine-3-carboxylate, which can then be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is being investigated as a promising candidate for the development of new therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it suitable for applications in treating neurological disorders and inflammatory diseases. Notably, preliminary studies indicate its potential as an anti-inflammatory and analgesic agent , which could lead to novel treatments for conditions such as arthritis and other chronic pain syndromes .
Case Studies
- Anti-inflammatory Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyridine exhibit significant inhibition of inflammatory pathways. This compound has been tested for its binding affinity to enzymes involved in these pathways, indicating its potential therapeutic benefits.
- Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial activity, warranting further pharmacological exploration to assess its efficacy against various pathogens.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for exploring enzyme inhibition and receptor interactions. Its ability to modulate biological pathways makes it essential for understanding complex cellular processes and developing targeted therapies.
Research Focus Areas
- Enzyme Interaction Studies : The compound's interactions with specific enzymes can elucidate its mechanism of action in inflammatory responses. This research is crucial for identifying potential side effects and optimizing therapeutic applications .
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its pharmacodynamics and therapeutic profiles.
Agricultural Chemistry
This compound also finds applications in agricultural chemistry, particularly in the development of agrochemicals. Its properties can enhance crop protection strategies against pests and diseases, contributing to sustainable agricultural practices.
Applications in Agrochemicals
- Pesticide Development : The compound's structural features may allow it to function effectively as a pesticide or fungicide, protecting crops from harmful organisms while minimizing environmental impact .
- Growth Regulators : Research into the compound's effects on plant growth could lead to the formulation of new growth regulators that optimize agricultural productivity.
Material Science
The unique chemical properties of this compound make it valuable in material science applications. Its stability and reactivity can be harnessed to create advanced materials with specific characteristics.
Material Applications
- Polymer Development : The compound can be utilized in synthesizing polymers that require enhanced chemical resistance or stability under various conditions .
- Coatings : Its properties may also be applied in formulating coatings that provide protective barriers against environmental degradation.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Different position of methyl group |
| Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Contains bromine substituent |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Structure | Lacks ethyl ester functionality |
The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to its analogs. Ongoing research is necessary to fully elucidate its potential applications and interactions within biological systems.
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fused ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51135-70-7)
- Key Difference : Methyl group at position 5 instead of 5.
- Impact : Altered electronic and steric properties influence reactivity and biological interactions. For instance, the 5-methyl isomer may exhibit different binding affinities in kinase assays due to spatial orientation changes .
- Synthesis : Similar routes to the 6-methyl analog but with regioselective challenges in methylation steps .
Ethyl 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-30-4)
- Key Difference : Bromine atom at position 6.
- Impact : Bromine enhances molecular weight (283.13 vs. 204.23) and provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
- Applications : Used as an intermediate in GSK-3β inhibitors (e.g., compound 24 in ) .
Functional Group Modifications
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid (CAS 1352625-29-6)
- Key Difference : Fluorine at position 6 and a carboxylic acid replacing the ethyl ester.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets in target proteins. The carboxylic acid group increases solubility but reduces cell permeability compared to the ester .
Ethyl 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-35-4)
- Key Difference : Methoxy group at position 4 and bromine at position 6.
- Bromine retains utility for cross-coupling .
Advanced Derivatives with Multiple Substituents
Ethyl 5-Amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2193061-35-5)
- Key Features: Amino group at position 5 and fluorine at position 6.
- Impact: The amino group enables hydrogen bonding in biological targets, while fluorine optimizes pharmacokinetics. Such derivatives are explored in fragment-based drug design .
Ethyl 6-Cyanopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 321430-95-9)
- Key Feature: Cyano group at position 6.
- Impact: The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic aromatic substitution. This compound is a precursor for triazine-linked analogs .
Comparative Data Table
Biological Activity
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications.
This compound has the molecular formula and a molar mass of approximately 204.229 g/mol. Its structure features a fused pyrazole and pyridine ring system, which is crucial for its biological activity. The presence of the carboxylate group enhances its reactivity and potential interactions with biological targets.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of inflammatory pathways .
Antimicrobial Properties
Preliminary investigations also suggest that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results that warrant further exploration in pharmacological contexts.
HIV-1 Reverse Transcriptase Inhibition
A notable study focused on the compound's potential as an inhibitor of HIV-1 reverse transcriptase (RT) . This compound demonstrated effective inhibition of HIV-1 RT with IC50 values indicating potency against wild-type and drug-resistant strains. The presence of the ethyl ester group was found to be critical for its inhibitory action .
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that it may interact with specific enzymes or receptors involved in inflammatory responses and viral replication processes. For example, its role in inhibiting HIV-1 RT is linked to its structural features that allow binding to the enzyme's active site .
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Cyclocondensation Reactions : This method typically involves the reaction of aminopyrazoles with β-dicarbonyl compounds.
- Functionalization Techniques : Post-synthesis modifications can introduce various functional groups to enhance biological activity or selectivity towards specific targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Different position of methyl group |
| Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Structure | Contains bromine substituent |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Structure | Lacks ethyl ester functionality |
This table highlights how variations in structure can influence biological activity and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have demonstrated significant reductions in inflammation markers following treatment with this compound.
- Clinical Implications : Given its dual role as an anti-inflammatory agent and an HIV inhibitor, further clinical trials are warranted to explore its therapeutic potential in treating inflammatory diseases and viral infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
